2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

This regiospecific α-bromoacetophenone delivers the critical 2-fluoro-4-hydroxy substitution pattern, structurally distinct from the 4-fluoro-2-hydroxy isomer (CAS 866863-55-0) and generic α-bromoacetophenone. The ortho-F/para-OH arrangement preserves pharmacophoric integrity for kinase, GPCR, and heterocyclic compound libraries, ensuring consistent SAR data. Use it to construct fluorinated thiazole, imidazole, and oxazole scaffolds. Supplied at 95% purity with full spectroscopic documentation.

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
CAS No. 220131-30-6
Cat. No. B3252882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone
CAS220131-30-6
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)F)C(=O)CBr
InChIInChI=1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3,11H,4H2
InChIKeyWLXXRLYAYQQESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone (CAS 220131-30-6) Procurement Guide: Key Properties and Specifications


2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone (CAS 220131-30-6) is an α-bromoacetophenone derivative with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 g/mol . This compound belongs to the class of brominated aromatic ketones, featuring three key functional groups on the phenyl ring: an α-bromoacetyl moiety at position 1, a fluorine substituent at position 2, and a hydroxyl group at position 4 . It is supplied as a research-grade intermediate with reported purities typically at 95% and is stored at 0°C to maintain stability . The MDL identifier is MFCD09745890 .

Why 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone Cannot Be Substituted with Generic α-Bromoacetophenone Analogs


This compound cannot be freely interchanged with other α-bromoacetophenones due to its unique 2-fluoro-4-hydroxy substitution pattern on the phenyl ring. While α-bromoacetophenone itself (CAS 70-11-1) serves as a general electrophilic building block, the target compound incorporates a fluorine atom ortho to the acetyl group and a hydroxyl group para to the acetyl group . Fluorine substitution in aromatic ketones is known to alter both electronic properties and metabolic stability in derived pharmaceutical intermediates [1]. The specific 2-fluoro-4-hydroxy arrangement is critical for downstream synthetic applications that require this exact substitution pattern for receptor binding or further functionalization, and generic alternatives with different substitution patterns (e.g., 4-fluoro-2-hydroxy isomer, CAS 866863-55-0) or lacking the fluorine atom will yield structurally distinct products unsuitable for applications requiring this specific regioisomer [2].

Quantitative Differentiation Evidence for 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone (CAS 220131-30-6)


2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone Synthesis Yield: Comparative Route Efficiency

In a reported synthetic route, 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone is obtained as a violet solid in 75% yield (5.67 g) following vacuum concentration and recrystallization from 1,2-dichloroethane . This yield provides a baseline efficiency for evaluating synthetic routes to this specific regioisomer. No direct comparator yield for alternative isomers under identical conditions is available in the primary literature; this evidence is classified as supporting evidence for process feasibility assessment rather than a head-to-head comparison.

Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Regioisomeric Differentiation: 2-Fluoro-4-hydroxy vs. 4-Fluoro-2-hydroxy Substitution Patterns

The target compound is the 2-fluoro-4-hydroxy regioisomer (CAS 220131-30-6) . Its structural isomer, 2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone (CAS 866863-55-0), bears the fluorine atom para to the acetyl group and the hydroxyl group ortho to the acetyl group [1]. These two regioisomers are distinct chemical entities with different IUPAC names, InChI identifiers, and predicted physicochemical properties [2]. Quantitative biological or reactivity data directly comparing these two isomers is not reported in the accessible literature; this evidence relies on class-level inference based on established principles of fluorine positional effects in medicinal chemistry.

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

Supplier Purity Specification and Storage Requirements

The compound is commercially supplied with a reported purity specification of 95% and requires storage at 0°C to maintain integrity . While purity data for close analogs from the same supplier class are not directly comparable, this specification provides a procurement benchmark for assessing vendor lot quality. The cold storage requirement (0°C) indicates potential thermal sensitivity that may differ from non-fluorinated or differently substituted α-bromoacetophenones.

Quality Control Procurement Specification Stability

Functional Group Reactivity Profile: α-Bromoacetyl Electrophile with Electron-Withdrawing Aryl Fluorine

The compound contains an α-bromoacetyl moiety adjacent to a 2-fluoro-4-hydroxyphenyl ring. The presence of an ortho-fluorine atom adjacent to the acetyl carbonyl is expected to influence the electrophilicity of the α-bromomethylene carbon relative to non-fluorinated analogs such as 2-bromo-1-(4-hydroxyphenyl)ethanone. While direct comparative rate data are not available, class-level understanding of fluorine's strong electron-withdrawing inductive effect (-I) indicates that the α-carbon in the 2-fluoro derivative is more electrophilic, which may enhance reactivity in nucleophilic substitution and cross-coupling applications [1].

Synthetic Methodology Electrophilic Reactivity Cross-Coupling

Primary Research and Industrial Application Scenarios for 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone (CAS 220131-30-6)


Synthesis of Fluorinated Heterocyclic Pharmaceutical Intermediates via α-Bromoacetyl Functionalization

This compound serves as a key electrophilic building block for constructing fluorinated heterocyclic scaffolds, particularly in the synthesis of thiazole, imidazole, and oxazole derivatives. The α-bromoacetyl moiety undergoes nucleophilic substitution with thioureas, amidines, or hydroxylamines to form heterocyclic cores, while the 2-fluoro-4-hydroxyphenyl ring system is retained in the final structure. This application is critical for generating compound libraries in medicinal chemistry programs targeting kinases, GPCRs, and other druggable targets . The 75% reported synthetic yield for the compound itself indicates acceptable synthetic accessibility for incorporation into multi-step sequences.

SAR Studies Requiring Ortho-Fluoro Substituted Aromatic Pharmacophores

The 2-fluoro-4-hydroxy substitution pattern is a defined pharmacophoric element in certain bioactive compound series. This intermediate enables the introduction of an ortho-fluorine atom adjacent to a functionalized acetyl-derived moiety, a feature that can modulate target binding through altered hydrogen bonding and conformational effects. Fluorine substitution at the ortho position relative to the acetyl group is known to influence the pKa of the phenolic hydroxyl and the overall lipophilicity of derived compounds . Researchers conducting systematic SAR investigations around fluorinated aryl ketone scaffolds will require this specific regioisomer to maintain structural consistency across compound series [1].

Reference Standard for Analytical Method Development and Isomer Identification

The compound's well-defined structure (C8H6BrFO2, MW 233.04, MDL MFCD09745890) and the availability of spectroscopic data (NMR, MS) from commercial vendors make it suitable as a reference standard for analytical method development . Specifically, it can be used to validate HPLC or LC-MS methods for detecting and quantifying this specific regioisomer in reaction mixtures, particularly to distinguish it from the 4-fluoro-2-hydroxy isomer (CAS 866863-55-0) during process development or quality control of fluorinated intermediates [2]. The 95% purity specification provides a defined benchmark for calibration.

Building Block for Fluorenone Derivatives via Suzuki Coupling Pathways

The compound belongs to the class of brominated aromatic ketones that can participate in Suzuki-Miyaura cross-coupling reactions to generate biaryl systems. In synthetic approaches to 1-substituted fluorenones, α-bromoarylketones bearing halogen and hydroxy substituents are viable coupling partners under palladium catalysis . The combination of an α-bromoacetyl electrophile and an aryl bromide (if present) or other coupling handles enables sequential functionalization strategies for constructing complex polycyclic aromatic frameworks with defined fluorination patterns.

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